4-Bromo-1,2-dimethylcyclohexane

Catalog No.
S13823969
CAS No.
M.F
C8H15Br
M. Wt
191.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,2-dimethylcyclohexane

Product Name

4-Bromo-1,2-dimethylcyclohexane

IUPAC Name

4-bromo-1,2-dimethylcyclohexane

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

InChI

InChI=1S/C8H15Br/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3

InChI Key

OXCPCCLGUDBVKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)Br

4-Bromo-1,2-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring with two methyl groups and a bromine substituent. Its molecular formula is C8H15BrC_8H_{15}Br, and it has a molecular weight of approximately 191.11 g/mol. The structure consists of a six-membered carbon ring with bromine attached to the fourth carbon and two methyl groups on the first and second carbons. This compound is of interest in organic chemistry due to its unique stereochemistry and potential applications in synthesis and biological studies .

, primarily involving substitution and elimination mechanisms. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through either SN1S_N1 or SN2S_N2 mechanisms, depending on the reaction conditions.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes, typically via E1E1 or E2E2 pathways. This process often occurs when heated in polar solvents like methanol .
  • Bromination: The compound can also participate in further bromination reactions, leading to polybrominated products .

Several methods exist for synthesizing 4-Bromo-1,2-dimethylcyclohexane:

  • Bromination of 1,2-Dimethylcyclohexane: This method involves the electrophilic addition of bromine to 1,2-dimethylcyclohexane under controlled conditions. The reaction can yield various products depending on temperature and concentration of bromine used .
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be employed to form the cyclohexane ring while incorporating the bromine substituent.
  • Radical Reactions: Free radical bromination can also be used to introduce the bromine atom into the desired position on the cyclohexane ring .

4-Bromo-1,2-dimethylcyclohexane finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new pharmaceuticals.
  • Material Science: Its unique properties could be utilized in creating specialized materials or polymers.

Interaction studies involving 4-Bromo-1,2-dimethylcyclohexane have focused on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in different chemical environments and its potential applications in synthesis and drug design. Studies have indicated that the compound's reactivity may vary significantly based on steric hindrance from the methyl groups and the positioning of the bromine atom .

Several compounds are structurally similar to 4-Bromo-1,2-dimethylcyclohexane. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Bromo-3-methylcyclohexaneBromine at carbon 1 with a methyl group at carbon 3Different substitution pattern affects reactivity
4-Chloro-1,2-dimethylcyclohexaneChlorine instead of bromine at carbon 4Potentially different biological activity
4-Bromo-1-methylcyclopentaneBromine at carbon 4 of a cyclopentane ringSmaller ring size alters physical properties

These compounds highlight the uniqueness of 4-Bromo-1,2-dimethylcyclohexane through variations in substitution patterns and ring sizes, affecting their chemical behavior and applications significantly .

XLogP3

3.5

Exact Mass

190.03571 g/mol

Monoisotopic Mass

190.03571 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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